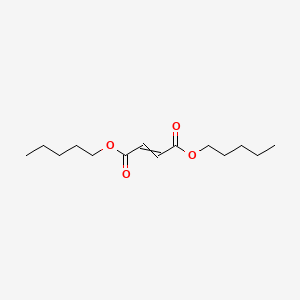
Diamyl maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diamyl maleate, also known as dipentyl maleate, is an organic compound with the molecular formula C14H24O4. It is a diester of maleic acid and is characterized by its clear, colorless, and oily liquid appearance. This compound is used in various industrial applications due to its unique chemical properties .
Métodos De Preparación
Diamyl maleate can be synthesized through the esterification of maleic anhydride with amyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 65 to 150°C and maintaining a pressure of 1 to 5 bar (100 to 500 kPa) .
Análisis De Reacciones Químicas
Diamyl maleate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form maleic acid.
Reduction: Reduction reactions can convert it into maleic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common reagents used in these reactions include sulfuric acid for esterification and various oxidizing agents for oxidation reactions. The major products formed from these reactions are maleic acid and its derivatives .
Aplicaciones Científicas De Investigación
Diamyl maleate has a wide range of applications in scientific research, including:
Chemistry: It is used as a dienophile in Diels-Alder reactions, which are important for synthesizing complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of diamyl maleate involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a dienophile, participating in cycloaddition reactions to form cyclic compounds. Its ester groups can undergo hydrolysis to release maleic acid, which can further participate in various biochemical pathways .
Comparación Con Compuestos Similares
Diamyl maleate can be compared with other similar compounds such as:
Dimethyl maleate: Similar in structure but with methyl groups instead of amyl groups. It is used in similar applications but has different physical properties.
Diethyl maleate: Contains ethyl groups and is used in the synthesis of pharmaceuticals and agrochemicals.
Diallyl maleate: Contains allyl groups and is used in the production of resins and adhesives.
This compound is unique due to its longer carbon chain, which imparts different solubility and reactivity properties compared to its shorter-chain analogs.
Propiedades
Fórmula molecular |
C14H24O4 |
|---|---|
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
dipentyl but-2-enedioate |
InChI |
InChI=1S/C14H24O4/c1-3-5-7-11-17-13(15)9-10-14(16)18-12-8-6-4-2/h9-10H,3-8,11-12H2,1-2H3 |
Clave InChI |
NFCMRHDORQSGIS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)C=CC(=O)OCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


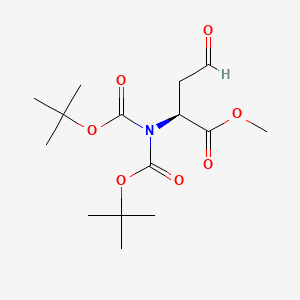
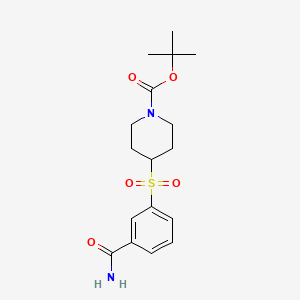
![3-Methyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12444594.png)
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{3-hydroxy-4-[(2,3,3,3-tetrafluoropropanoyl)amino]phenyl}butanamide](/img/structure/B12444603.png)
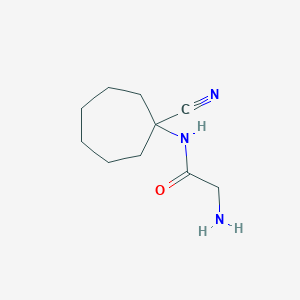
![(1R,2S)-2-[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B12444614.png)
![[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12444622.png)
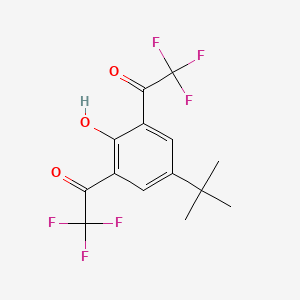
![(5-Chlorothiophen-2-yl)[3-(2,4-dichlorophenyl)oxiran-2-yl]methanone](/img/structure/B12444634.png)
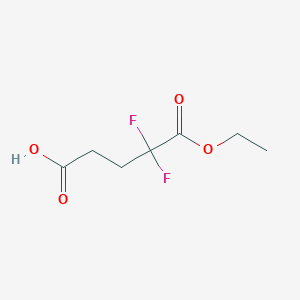
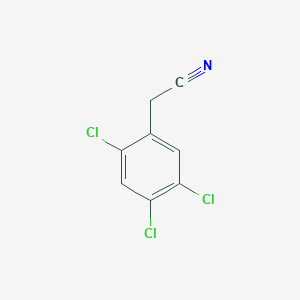

![1-Boc-3-[(piperidin-1-ylethyl)-amino]-pyrrolidine](/img/structure/B12444652.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B12444674.png)
